N-[(3-chlorophenyl)methyl]-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide
Description
This compound is an acetamide derivative featuring a 3-chlorophenylmethyl group linked to an imidazole ring, which is further substituted with a 1,2,4-oxadiazole moiety bearing a pyridin-4-yl group.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O2/c20-15-3-1-2-13(8-15)9-22-17(27)11-26-10-16(23-12-26)18-24-19(28-25-18)14-4-6-21-7-5-14/h1-8,10,12H,9,11H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEKGMXOPJSSNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chlorophenyl)methyl]-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the pyridinyl group: This step may involve nucleophilic substitution reactions.
Formation of the imidazole ring: This can be synthesized through condensation reactions involving suitable starting materials.
Final coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the quality of the product.
Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyridinyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and imidazole moieties exhibit significant anticancer properties. For example, related compounds have shown promising results against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The mechanism often involves the inhibition of specific kinases or pathways that are crucial for cancer cell proliferation .
Antimicrobial Properties
Research into similar derivatives has demonstrated antimicrobial activity against several bacterial strains. The incorporation of the pyridine and imidazole rings is believed to enhance the interaction with microbial targets, leading to increased efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Inflammation Modulation
In silico studies suggest that N-[(3-chlorophenyl)methyl]-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide may act as a 5-lipoxygenase inhibitor, which is significant for the treatment of inflammatory conditions. The ability to modulate inflammation pathways positions this compound as a candidate for further development in anti-inflammatory therapies .
Neuropharmacology
Given the structural attributes of the compound, it is hypothesized that it may possess neuroprotective effects. Compounds with similar frameworks have been investigated for their potential to mitigate neurodegenerative diseases by targeting pathways involved in oxidative stress and neuroinflammation.
Case Study 1: Anticancer Evaluation
A study evaluated a series of oxadiazole derivatives for anticancer activity. Among these, compounds structurally related to this compound exhibited growth inhibition percentages exceeding 70% against multiple cancer cell lines. This indicates a strong potential for further exploration in clinical settings .
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, derivatives containing the imidazole and oxadiazole groups were screened against common bacterial strains. Results indicated moderate to high antibacterial activity with minimum inhibitory concentrations that suggest effectiveness comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Modulating their activity and leading to biological effects.
Interfere with cellular processes: Such as DNA replication or protein synthesis, resulting in therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural analogs and their properties:
Biological Activity
N-[(3-chlorophenyl)methyl]-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A chlorophenyl group
- An oxadiazole ring
- An imidazole moiety
This unique architecture contributes to its biological properties and interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The oxadiazole and imidazole components provide sites for binding, which can inhibit or modulate enzymatic activity. This interaction can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation and apoptosis.
Anticancer Activity
Research has demonstrated that compounds containing oxadiazole and imidazole structures exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives of oxadiazole can inhibit the growth of various cancer cell lines, including breast (MCF7) and colon cancer cells (HT29) .
- A study evaluated the compound against the NCI-60 panel of human tumor cell lines, revealing moderate cytostatic activity with inhibition growth percentages (IGP) ranging from 10% to 23% in sensitive cell lines .
| Cell Line | IGP (%) | Remarks |
|---|---|---|
| MCF7 | 23 | High sensitivity |
| HT29 | 21 | Moderate sensitivity |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Compounds with similar structural motifs have shown efficacy against various bacterial strains and fungi . For example, derivatives were tested against Mycobacterium tuberculosis, demonstrating promising anti-TB activity .
Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, several oxadiazole derivatives were synthesized and evaluated for their anticancer activity. The most potent derivative exhibited an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899), indicating strong antiproliferative effects .
Study 2: Antitubercular Activity
Another investigation focused on the antitubercular effects of related compounds. The results indicated that structural modifications could enhance bioactivity against M. tuberculosis, highlighting the importance of the aromaticity of the attached rings on the amide group .
Pharmacological Significance
The triazole and oxadiazole scaffolds are well-documented in drug discovery due to their diverse biological activities. They are associated with various pharmacological effects, including:
- Antimicrobial : Effective against bacterial and fungal infections.
- Anticancer : Inhibition of tumor growth in multiple cancer types.
- Anti-inflammatory : Potential modulation of inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
